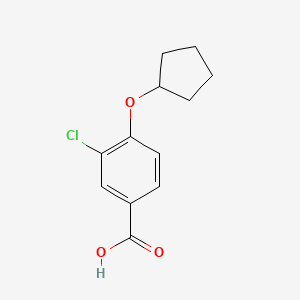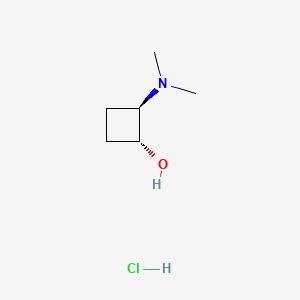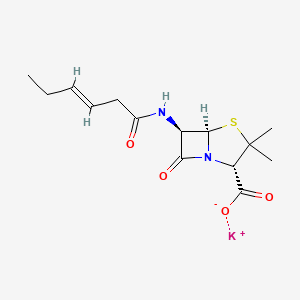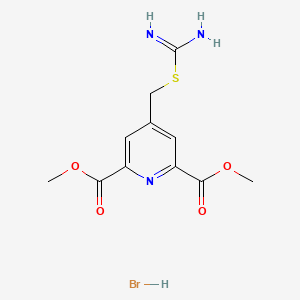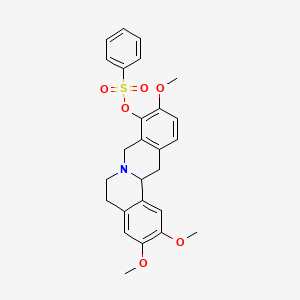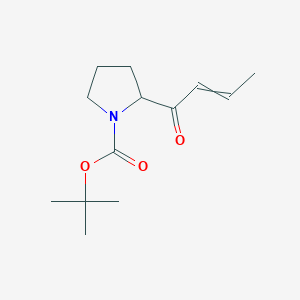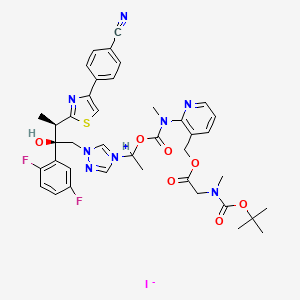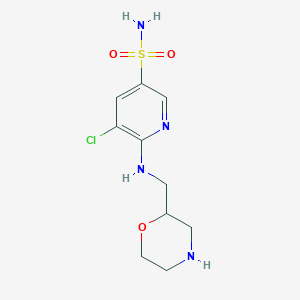
5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide is a chemical compound with a complex structure that includes a pyridine ring substituted with a chloro group, a morpholin-2-ylmethylamino group, and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the chloro and sulfonamide groups, and the attachment of the morpholin-2-ylmethylamino group. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Chloro Group: Chlorination of the pyridine ring can be carried out using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyridine derivative with sulfonyl chlorides in the presence of a base.
Attachment of the Morpholin-2-ylmethylamino Group: This step may involve nucleophilic substitution reactions where the morpholin-2-ylmethylamine reacts with the pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chloro group.
科学研究应用
5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.
Affecting Cellular Pathways: Influencing cellular signaling pathways, leading to changes in cell behavior and function.
相似化合物的比较
Similar Compounds
- 5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-2-sulfonamide
- 5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-4-sulfonamide
- 5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-carboxamide
Uniqueness
5-Chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
属性
分子式 |
C10H15ClN4O3S |
|---|---|
分子量 |
306.77 g/mol |
IUPAC 名称 |
5-chloro-6-(morpholin-2-ylmethylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C10H15ClN4O3S/c11-9-3-8(19(12,16)17)6-15-10(9)14-5-7-4-13-1-2-18-7/h3,6-7,13H,1-2,4-5H2,(H,14,15)(H2,12,16,17) |
InChI 键 |
QGKWLHBFVPJYMU-UHFFFAOYSA-N |
规范 SMILES |
C1COC(CN1)CNC2=C(C=C(C=N2)S(=O)(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


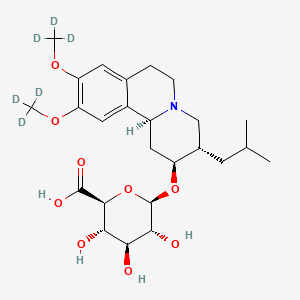
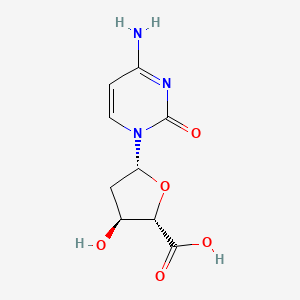
![3'-[3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3'-deoxy-thymidine-d3](/img/structure/B13858560.png)
![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13858568.png)
